molecular formula C16H13N5OS B2828322 2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole CAS No. 477709-79-8

2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole

Cat. No.: B2828322
CAS No.: 477709-79-8
M. Wt: 323.37
InChI Key: JYJVNPPFCYHZAK-UHFFFAOYSA-N
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Description

This compound (CAS: 477709-79-8) is a 1,3,4-oxadiazole derivative featuring a methylsulfanyl group at position 2 and a 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole moiety at position 3. Its molecular formula is C₁₆H₁₃N₅OS (MW: 323.4 g/mol), and it is characterized by a hybrid heterocyclic architecture combining pyrazole, oxadiazole, and pyrrole rings .

Properties

IUPAC Name

2-methylsulfanyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5OS/c1-23-16-19-18-14(22-16)13-11-17-21(12-7-3-2-4-8-12)15(13)20-9-5-6-10-20/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJVNPPFCYHZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=C(N(N=C2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Attachment of the phenyl group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

    Incorporation of the pyrrole ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Addition of the methylsulfanyl group: This can be achieved through nucleophilic substitution reactions using appropriate thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the pyrazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the oxadiazole or pyrazole rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The compound has been evaluated for its antibacterial efficacy against various pathogens. For instance:

  • Antibacterial Studies : In studies reported by Paruch et al. (2020), compounds containing the 1,3,4-oxadiazole core showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The structure of the oxadiazole ring enhances the bioactivity, making it a candidate for developing new antibacterial agents .

Case Study: Antibacterial Efficacy

A study focused on derivatives similar to 2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole reported effective EC50 values against bacterial strains such as Escherichia coli and Staphylococcus aureus. The most active compounds exhibited EC50 values significantly lower than standard antibiotics .

Antifungal and Antiviral Applications

The oxadiazole derivatives have also been investigated for antifungal and antiviral properties. The structural modifications in these compounds can lead to enhanced activity against fungal pathogens and viruses.

Antifungal Activity

Research indicates that oxadiazole derivatives can inhibit fungal growth effectively. Compounds similar to the one in focus have shown activity against common fungal strains, suggesting potential use in antifungal therapies .

Antiviral Potential

The antiviral properties of oxadiazoles are under exploration, with some studies indicating that they may inhibit viral replication through various mechanisms. Further research is required to establish specific antiviral applications for this compound .

Anti-inflammatory and Analgesic Effects

The oxadiazole scaffold is known for its anti-inflammatory and analgesic properties. Compounds containing this structure have been synthesized and tested for their ability to reduce inflammation and pain:

  • Anti-inflammatory Studies : Some derivatives have shown significant inhibition of inflammatory mediators in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Beyond medicinal uses, oxadiazole derivatives are being investigated for their potential as agrochemicals. Their antimicrobial properties can be advantageous in developing new pesticides or fungicides:

Pesticidal Activity

Studies have suggested that compounds like this compound could be effective against plant pathogens, offering a novel approach to crop protection .

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer applications, it may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Methylsulfanyl vs. Trifluoromethyl/Thioether Groups
  • Compound 5A/5B (): These analogues replace the methylsulfanyl group with trifluoromethyl or methyl groups.
  • 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (): Substitution with a bromobenzylthio group increases molecular weight (MW: ~450 g/mol) and melting point (113–114°C), suggesting improved thermal stability compared to the target compound .
Methylsulfanyl vs. Methylsulfonyl Groups
  • In rice studies, this compound showed moderate anti-Xanthomonas oryzae (Xoo) activity, preserving chlorophyll content better than bismerthiazole but less effectively than healthy controls .

Pyrazole Ring Modifications

Pyrrol-1-yl vs. Trifluoromethyl/Chlorophenyl Groups
  • 5-(1-Phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole Derivatives (): Replacement of the pyrrol-1-yl group with trifluoromethyl significantly enhances antibacterial and antifungal activities, with MIC values against Staphylococcus aureus as low as 2 µg/mL .

Physicochemical Properties

  • Lipophilicity : The methylsulfanyl group (logP ~2.5) offers moderate lipophilicity, whereas trifluoromethyl (logP ~3.0) or sulfonyl (logP ~1.8) groups alter solubility and membrane penetration .

Biological Activity

The compound 2-(methylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole (CAS No. not specified) is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

  • Molecular Formula : C16H13N5OS
  • Molecular Weight : 323.37 g/mol
  • Structural Features : The compound features a methylsulfanyl group and a pyrazole moiety, both of which are known to enhance biological activity.

1. Anticancer Activity

Research indicates that compounds containing oxadiazole and pyrazole structures exhibit significant anticancer properties. For instance:

  • A study highlighted that derivatives with similar scaffolds showed cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116) and lung cancer (A549) .
  • The compound's structure allows it to interact with multiple biological targets, leading to apoptosis in cancer cells. The presence of the pyrazole ring is particularly noted for its ability to inhibit tumor growth .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 Value (µg/mL)
Compound AHCT116193.93
Compound BA549208.58
Compound CHT29238.14

2. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Pyrazole derivatives have been documented to possess antibacterial and antifungal activities . The incorporation of the methylsulfanyl group may enhance these effects by improving solubility and bioavailability.
  • In vitro studies demonstrated that related compounds exhibited significant inhibition against various bacterial strains, indicating potential for development as new antibiotics .

3. Anti-inflammatory Effects

Inflammation is a key factor in numerous diseases, including cancer and autoimmune disorders:

  • Studies have suggested that oxadiazole derivatives can modulate inflammatory pathways effectively . The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating inflammatory diseases.
  • Compounds with similar structures have shown efficacy in reducing inflammation in animal models, suggesting potential therapeutic applications .

Case Study 1: Anticancer Efficacy in Colorectal Cancer

A recent study evaluated the anticancer efficacy of a related pyrazole derivative in a mouse model of colorectal cancer. The results indicated a significant reduction in tumor size and weight compared to control groups, supporting the hypothesis that pyrazole-containing compounds can effectively inhibit tumor growth through apoptosis induction.

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of various oxadiazole derivatives against pathogenic bacteria. The study found that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics.

Q & A

Q. How do synergistic substituent effects enhance pharmacological profiles?

  • The methylsulfanyl group increases lipophilicity (logP ~3.5), improving membrane permeability, while the pyrrole-pyzazole system engages in target-specific hydrogen bonding (e.g., with kinase ATP pockets) .

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